1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid is a piperidine derivative characterized by a dimethylamino sulfonyl group at the 1-position and a carboxylic acid moiety at the 3-position. The dimethylamino group introduces basicity, which may enhance solubility in acidic environments and influence interactions with biological targets.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-4-7(6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDFRDSNBLLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine with dimethylamine and sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and solvents to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or sulfonyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 1-position of the piperidine ring significantly impacts solubility, lipophilicity, and electronic properties. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., dimethylamino) improve solubility in acidic media, while electron-withdrawing groups (e.g., nitro) enhance stability in polar solvents.
- Heterocyclic sulfonyl groups (e.g., isoxazole in ) balance lipophilicity and solubility, making them favorable for drug design.
Biological Activity
Overview
1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid, with CAS number 1017214-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylamino group and a sulfonyl moiety, which significantly influences its biological properties. The presence of these functional groups enhances the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as an NMDA receptor antagonist, which plays a crucial role in neurotransmission and synaptic plasticity.
Interaction with NMDA Receptors
Research indicates that compounds similar to this compound exhibit varying affinities for NMDA receptors. For instance, binding assays have shown that certain derivatives can inhibit NMDA receptor activity, potentially leading to neuroprotective effects .
Biological Activities
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicate that the compound exhibits significant inhibitory effects on COX-2, similar to established anti-inflammatory drugs .
- Neuroprotective Effects : As an NMDA receptor antagonist, it may help mitigate excitotoxicity associated with neurodegenerative diseases. This property makes it a candidate for further research in treating conditions like Alzheimer's disease and multiple sclerosis.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial activities, making them potential candidates for developing new antibiotics or antifungal agents .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the piperidine ring or the sulfonyl group can significantly alter the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine | Increased affinity for NMDA receptors |
| Variation in sulfonyl group | Enhanced anti-inflammatory properties |
| Dimethylamino group presence | Improved solubility and bioavailability |
Case Studies
- In Vivo Studies : In a study examining the anti-inflammatory effects of related compounds, it was found that administration significantly reduced edema in carrageenan-induced paw edema models . The effective doses were comparable to those of conventional NSAIDs.
- Neuroprotective Models : Another study focused on the neuroprotective potential of NMDA antagonists in animal models of stroke demonstrated that compounds with similar structures reduced neuronal damage by modulating excitatory neurotransmission .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
